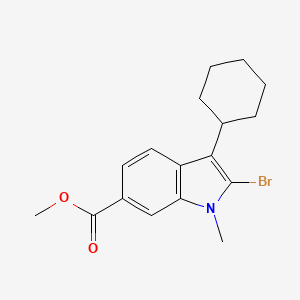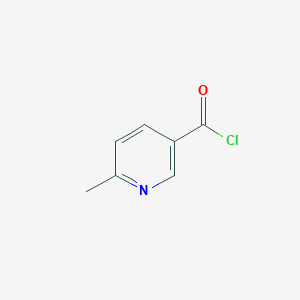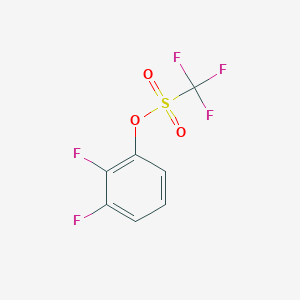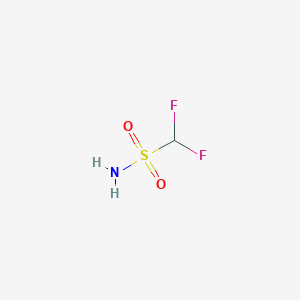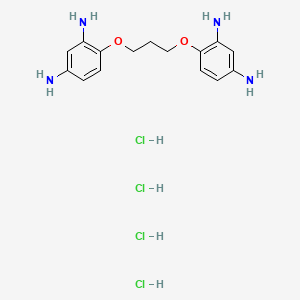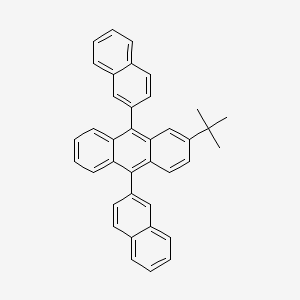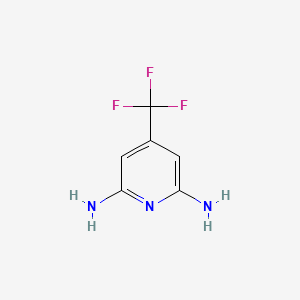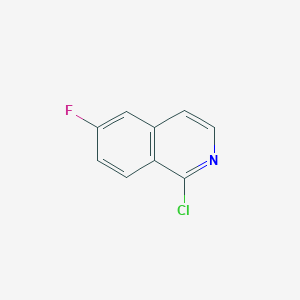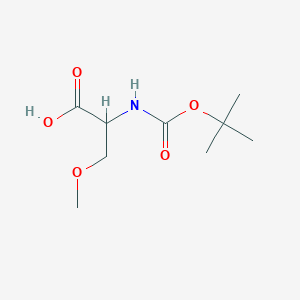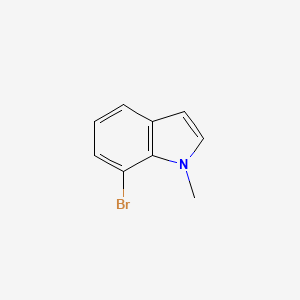
7-ブロモ-1-メチル-1H-インドール
概要
説明
7-Bromo-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position distinguishes 7-Bromo-1-methyl-1H-indole from other indole derivatives.
科学的研究の応用
7-Bromo-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
7-Bromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-1-methyl-1H-indole may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of 7-Bromo-1-methyl-1H-indole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , suggesting that it may have antimicrobial activity
生化学分析
Biochemical Properties
7-Bromo-1-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogenicity of the bacteria . The interaction between 7-Bromo-1-methyl-1H-indole and the enzymes involved in staphyloxanthin biosynthesis highlights its potential as an antimicrobial agent. Additionally, the compound’s indole ring structure allows it to participate in various electrophilic substitution reactions, further expanding its biochemical utility .
Cellular Effects
The effects of 7-Bromo-1-methyl-1H-indole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 7-Bromo-1-methyl-1H-indole, have been reported to exhibit cytotoxic effects on cancer cell lines, leading to a decrease in cell viability . The compound’s ability to modulate gene expression and disrupt cellular metabolism makes it a promising candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 7-Bromo-1-methyl-1H-indole exerts its effects through various mechanisms. The compound’s bromine atom enhances its binding affinity to specific biomolecules, facilitating interactions with enzymes and proteins. For example, 7-Bromo-1-methyl-1H-indole has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as reduced virulence in pathogenic bacteria or decreased proliferation in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-methyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1-methyl-1H-indole remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Bromo-1-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxicity while maintaining its biological activity . At higher doses, 7-Bromo-1-methyl-1H-indole can induce toxic effects, including organ damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
7-Bromo-1-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of 7-Bromo-1-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . Understanding the transport mechanisms of 7-Bromo-1-methyl-1H-indole is essential for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Bromo-1-methyl-1H-indole influences its activity and function. The compound has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct 7-Bromo-1-methyl-1H-indole to particular organelles, enhancing its efficacy in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the electrophilic aromatic substitution reaction, where 1-methylindole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-1-methyl-1H-indole may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the bromination process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
7-Bromo-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylindole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted-1-methylindole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.
Reduction: Formation of 1-methylindole.
類似化合物との比較
Similar Compounds
1-Methylindole: Lacks the bromine atom at the 7th position, resulting in different chemical and biological properties.
7-Bromoindole: Lacks the methyl group at the 1st position, affecting its reactivity and applications.
5-Bromo-1-methyl-1H-indole: Bromine atom is at the 5th position, leading to different substitution patterns and reactivity.
Uniqueness
7-Bromo-1-methyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various synthetic and research contexts, making it a valuable compound in the field of organic chemistry.
特性
IUPAC Name |
7-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALOMHQMSHLUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620633 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280752-68-3 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

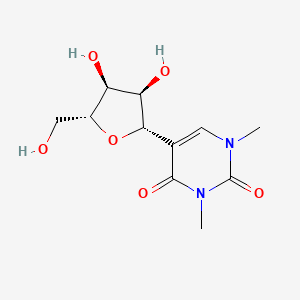
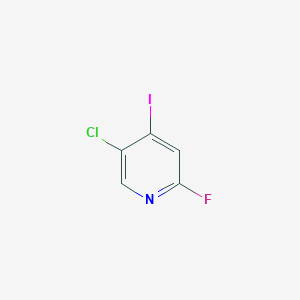
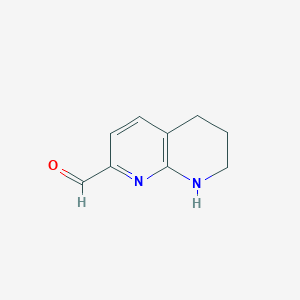
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)
